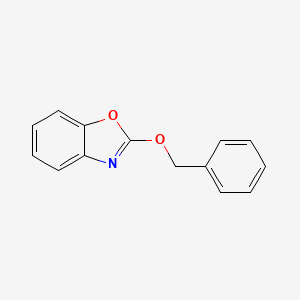
6-Nitrothiochroman-4-one
Übersicht
Beschreibung
6-Nitrothiochroman-4-one is a sulfur-containing heterocyclic compound belonging to the thiochromanone family These compounds are structurally related to chromones, which are known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitrothiochroman-4-one typically involves the nitration of thiochroman-4-one. One common method is the reaction of thiochroman-4-one with nitric acid in acetic acid at room temperature, yielding this compound . Another approach involves the use of iron wire and ammonium chloride in an ethanol-water mixture, followed by heating at 70°C .
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: 6-Nitrothiochroman-4-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reagents like iron and ammonium chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Iron wire and ammonium chloride in an ethanol-water mixture at 70°C.
Substitution: Typical conditions involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products:
Reduction: 6-Aminothiochroman-4-one.
Substitution: Various substituted thiochroman-4-one derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Nitrothiochroman-4-one has several applications in scientific research:
Industry: The compound’s reactivity makes it useful in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Nitrothiochroman-4-one and its derivatives often involves interactions with biological targets such as enzymes or receptors. For example, thiochromanone derivatives with a vinyl sulfone moiety inhibit cysteine proteases by nucleophilic attack on the β position to the sulfone . Further studies are required to elucidate the specific molecular targets and pathways involved for this compound.
Vergleich Mit ähnlichen Verbindungen
6-Chlorothiochroman-4-one: Similar structure with a chlorine atom instead of a nitro group.
6-Fluorothiochroman-4-one: Contains a fluorine atom at the 6th position.
Thiochroman-4-one: The parent compound without any substituents at the 6th position.
Uniqueness: 6-Nitrothiochroman-4-one is unique due to the presence of the nitro group, which significantly enhances its reactivity and potential for further chemical modifications. This makes it a valuable compound for synthesizing a wide range of derivatives with diverse biological and chemical properties.
Eigenschaften
IUPAC Name |
6-nitro-2,3-dihydrothiochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c11-8-3-4-14-9-2-1-6(10(12)13)5-7(8)9/h1-2,5H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTIWZGCRKUPJMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C1=O)C=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00602982 | |
| Record name | 6-Nitro-2,3-dihydro-4H-1-benzothiopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00602982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89444-03-1 | |
| Record name | 6-Nitro-2,3-dihydro-4H-1-benzothiopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00602982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 4-{[(4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B3058362.png)









